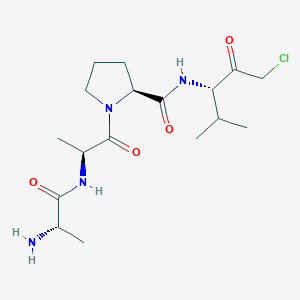

Ala-Ala-Pro-Val-Chloromethylketone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ala-Ala-Pro-Val-Chloromethylketone is a useful research compound. Its molecular formula is C17H29ClN4O4 and its molecular weight is 388.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Peptide Synthesis

Ala-Ala-Pro-Val-chloromethylketone serves as a crucial reagent in the synthesis of peptides. Its ability to selectively modify amino acids enhances the efficiency of creating complex peptide structures, which is essential for developing peptide-based drugs. The compound's reactivity allows for the formation of diverse peptide sequences that can be tailored for specific therapeutic applications .

Drug Development

In pharmaceutical research, this compound is utilized to explore new therapeutic agents. Its unique structure enables the design of inhibitors targeting specific biological pathways, particularly in chronic inflammatory diseases. This compound has been shown to inhibit human leukocyte elastase, which plays a critical role in tissue remodeling and inflammation .

Case Study: Inhibition of Neutrophil Elastase

In studies involving chronic inflammatory airway diseases, this compound demonstrated significant efficacy in blocking NE-induced chemotaxis and reducing Muc5ac gene expression in animal models . This highlights its potential as a therapeutic agent in conditions characterized by excessive inflammation.

Biochemical Research

The compound is extensively used in studies investigating enzyme activity and protein interactions. It aids researchers in understanding the mechanisms of action of various biomolecules, providing insights that can lead to novel therapeutic strategies. For instance, it has been employed to assess the role of NE in viral infections, revealing its impact on reovirus growth in immune cells .

Diagnostics

This compound can be applied in developing diagnostic tools, especially in assays requiring specific peptide interactions. Its role is particularly crucial in identifying diseases and monitoring health conditions through enzyme activity assays . The compound's specificity for elastase makes it a valuable component in assays aimed at measuring elastase levels related to various pathologies.

Material Science

In material science, this compound is explored for creating functionalized surfaces used in biosensors or drug delivery systems. By enhancing the performance and specificity of these technologies, the compound contributes to advancements in biomedical applications .

特性

分子式 |

C17H29ClN4O4 |

|---|---|

分子量 |

388.9 g/mol |

IUPAC名 |

(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]-N-[(3S)-1-chloro-4-methyl-2-oxopentan-3-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C17H29ClN4O4/c1-9(2)14(13(23)8-18)21-16(25)12-6-5-7-22(12)17(26)11(4)20-15(24)10(3)19/h9-12,14H,5-8,19H2,1-4H3,(H,20,24)(H,21,25)/t10-,11-,12-,14-/m0/s1 |

InChIキー |

LRFJEIMSBAPTLB-MNXVOIDGSA-N |

異性体SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)CCl)N |

正規SMILES |

CC(C)C(C(=O)CCl)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)N |

配列 |

AAPV |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。